molecular formula C9H9IO2 B010209 Methyl 2-iodo-5-methylbenzoate CAS No. 103440-52-4

Methyl 2-iodo-5-methylbenzoate

Cat. No.: B010209
CAS No.: 103440-52-4
M. Wt: 276.07 g/mol
InChI Key: DHYMLHOXGMUIDZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-5-methylbenzoate can be synthesized through several methods. One common method involves the iodination of methyl 5-methylbenzoate. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Products depend on the nucleophile used (e.g., azides, nitriles).

    Reduction: Methyl 2-iodo-5-methylbenzyl alcohol.

    Oxidation: Methyl 2-iodo-5-methylbenzoic acid.

Scientific Research Applications

Methyl 2-iodo-5-methylbenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.

    Material Science: As a building block for the synthesis of functional materials with specific properties.

    Biological Studies: In the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of methyl 2-iodo-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-iodobenzoate: Lacks the methyl group at the fifth position.

    Methyl 5-iodo-2-methoxybenzoate: Contains a methoxy group instead of a methyl group.

    Methyl 2-bromo-5-methylbenzoate: Contains a bromine atom instead of an iodine atom.

Uniqueness: Methyl 2-iodo-5-methylbenzoate is unique due to the presence of both an iodine atom and a methyl group on the aromatic ring. This combination of substituents imparts specific reactivity and properties, making it valuable in certain synthetic and research applications.

Properties

IUPAC Name

methyl 2-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYMLHOXGMUIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558145
Record name Methyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-52-4
Record name Benzoic acid, 2-iodo-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-iodo-5-methyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred solution of 2-iodo-5-methylbenzoic acid (17.3 g, 66.0 mmol) and concentrated H2SO4 (3 mL) in MeOH (200 mL) was heated at reflux for 18 h. After this time, the reaction mixture was cooled to rt, concentrated to one third volume, diluted with EtOAc (300 mL), washed with saturated NaHCO3 (2×200 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was dried under high vacuum to afford methyl 2-iodo-5-methylbenzoate as a colorless oil (18.2 g, quant.). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, J=8.1 Hz, 1H), 7.62 (d, J=1.9 Hz, 1H), 6.99-6.96 (m, 1H), 3.92 (s, 3H), 2.33 (s, 3H). A stirred suspension of methyl 2-iodo-5-methylbenzoate (18.2 g, 66.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (15.2 g, 73.3 mmol), K2CO3 (27.5 g, 200 mmol), and Pd(PPh3)4 (11.5 g, 9.99 mmol) in 1,4-dioxane (150 mL) and H2O (50 mL) was heated at 100° C. for 18 h under nitrogen. After this time, the reaction mixture was cooled to rt, diluted with EtOAc (400 mL), washed with saturated NaHCO3 (2×300 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel eluting with 0% to 80% EtOAc/hexanes to afford methyl 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoate as a colorless oil (13.3 g, 87%). 1H NMR (300 MHz, CDCl3) δ 7.55-7.25 (m, 5H), 3.94 (s, 3H), 3.80 (s, 3H), 2.38 (s, 3H).
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-iodo-5-methyl benzoic acid (10.0 g, 0.038 mol) in toluene (200 mL) was added trimethylorthoacetate (25 mL) at room temperature. The reaction mixture was refluxed for 12 hours. The reaction mixture was cooled to room temperature and diluted with saturated sodium bicarbonate and ethyl acetate. The layers were separated and the organic layer washed with brine. The organic layer was dried (MgSO4) and solvent removed to give 10.35 g of methyl 2-iodo-5-methylbenzoate (EX-25A) as a yellow oil with an m/z+1=277.
Quantity
10 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser was charged with MeOH (50 L). 2-iodo-5-methylbenzoic acid (5.85 kg, 22.32 mol) was then added while stirring. Concentrated sulfuric acid (0.595 L, 11.16 mol) was then added portion-wise which caused an increase in temperature from 17° C. to 22° C. This mixture was gradually brought to an internal temperature of 64.6° C. an aged overnight (˜18 h). The next morning the reaction had reached >98% conversion by HPLC. The flask was cooled to 16° C. by placing in an ice bath and 850 ml of 10N NaOH (0.98 equiv.) was added slowly (over 10 minutes) while monitoring the pH. After the addition the pH was 5-6 (Caution: bringing pH over 9 can result in saponification during the work-up). The solution was then concentrated to about 16 L and this suspension was transferred to a 100 L extractor. The flask was rinsed with 8 L of IPAc and 4 L of water which were also transferred to the extractor. 32 L IPAc along with 10 L of 5w % NaHCO3 and ˜10 L of 15w % Brine. The layers were cut and the aqueous layers were back-extracted with 20 L of IPAc. The organic layers were then combined and washed with 10 L of 15w % Brine. The organic layers were collected to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity.
Quantity
5.85 kg
Type
reactant
Reaction Step One
Quantity
0.595 L
Type
reactant
Reaction Step Two
Name
Quantity
850 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

H2SO4 95-98% (2.54 mL, 0.048 mol) was added to a solution of 2-iodo-5-methylbenzoic acid (25.0 g, 0.095 mol) in MeOH (220 mL) and refluxed for 20 h. The rxn mixture was cooled with an ice bath, and 1N aq. NaOH was added dropwise until pH 8 was reached. The org. solvent was removed in vacuo and the aq. layer was extracted with DCM (2×). The combined org. extracts were washed with sat. aq. NaHCO3 (1×) and H2O (1×), dried (Na2SO4), filtered and concentrated in vacuo to give methyl 2-iodo-5-methylbenzoate as a pale yellow liquid which was used in the next step without further purification. LC-MS A: tR=0.87 min; [M+H]+=259.22.
Name
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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